Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-
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Overview
Description
Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- is a complex organic compound with the molecular formula C25H19BrNOP and a molecular weight of 460.3022 . This compound is known for its unique structure, which includes a brominated phenol group and a diphenylphosphino group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- can be synthesized through the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol . The reaction involves dissolving 0.005 mol of each reactant (1.000 g of 5-bromosalicylaldehyde and 0.466 g of aniline) separately in ethanol (25 ml each). The solutions are then combined and refluxed with stirring for 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylphosphino group can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The imine group can participate in nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-bromo-: A simpler brominated phenol with similar reactivity but lacking the diphenylphosphino and imine groups.
Phenol, 2-bromo-4-methyl-: Another brominated phenol with a methyl group, showing different reactivity due to the presence of the methyl substituent.
Phenol, 4-bromo-2,6-dimethyl-: A more substituted brominated phenol with two methyl groups, affecting its chemical properties and reactivity.
Uniqueness
Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- is unique due to the presence of the diphenylphosphino group, which imparts distinct coordination chemistry properties, and the imine group, which adds to its versatility in chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H19BrNOP |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-bromo-2-[(2-diphenylphosphanylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C25H19BrNOP/c26-20-15-16-24(28)19(17-20)18-27-23-13-7-8-14-25(23)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,28H |
InChI Key |
SAAFRESLZBMJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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